4-(Bromomethyl)-2-chlorothiophene
Overview
Description
4-(Bromomethyl)-2-chlorothiophene is an organosulfur compound that features a thiophene ring substituted with bromomethyl and chlorine groups. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their aromatic properties and stability. The presence of bromomethyl and chlorine substituents makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chlorothiophene typically involves the bromination of 2-chlorothiophene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
2-Chlorothiophene+NBS→this compound
This method ensures selective bromination at the methyl position, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chlorothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-chlorothiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of 2-chlorothiophene derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-chlorothiophene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically relevant molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chlorothiophene depends on its chemical reactivity and the nature of the substituents. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds and the introduction of various functional groups. The chlorine atom on the thiophene ring can influence the electronic properties of the molecule, affecting its reactivity and stability. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
2-Chlorothiophene: Lacks the bromomethyl group, limiting its reactivity in certain synthetic applications.
4-Methyl-2-chlorothiophene: Lacks the bromine atom, reducing its reactivity towards nucleophiles.
Uniqueness
4-(Bromomethyl)-2-chlorothiophene is unique due to the presence of both bromomethyl and chlorine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-(bromomethyl)-2-chlorothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBBXEKGOVAHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299910 | |
Record name | 4-(Bromomethyl)-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-94-5 | |
Record name | 4-(Bromomethyl)-2-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73919-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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